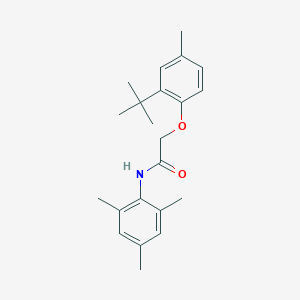

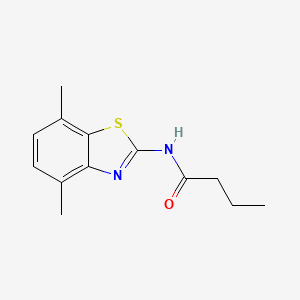

![molecular formula C24H27N3O3 B5509785 1-butyl-4-[2-(1,3-dihydro-2H-isoindol-2-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5509785.png)

1-butyl-4-[2-(1,3-dihydro-2H-isoindol-2-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of piperazine-2,5-diones, closely related to the compound , often involves Dieckmann cyclization processes. These cyclizations enable the formation of piperazine-2,5-diones from substructures containing terminal methylene groups adjacent to nitrogen, which close onto a carbonyl group at the chain's other end. This method has been used to create various derivatives, showcasing the versatility in synthesizing such compounds (Aboussafy & Clive, 2012).

Molecular Structure Analysis

The molecular structure of similar compounds has been explored through X-ray diffraction studies. These studies reveal intricate details about the arrangement of atoms within the molecules and their spatial geometry. For example, compounds with a piperazine core often exhibit significant structural diversity depending on their substitution patterns and the nature of their functional groups. The detailed molecular structure analysis assists in understanding the compound's potential reactivity and interactions with other molecules (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

Piperazine derivatives participate in a wide range of chemical reactions, reflecting their versatile chemical properties. For instance, reactions with phenyl isocyanate and phenyl isothiocyanate to partially cyclic 1,3-diaza-1,3-butadienes have been documented, leading to the synthesis of annulated 1,3,5-triazine-2,4(1H,3H)-diones and -dithiones. These reactions showcase the compound's ability to undergo cycloaddition and subsequent ring transformations, highlighting its reactive nature and potential for further chemical modification (Abdel-Rahman, 1993).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as their crystallization behavior and solid-state structures, are significantly influenced by their molecular structure. Studies have shown that these compounds can form various polymorphic forms, each with unique physical properties. For example, the crystallization process can yield molecular solids with distinct conformations held together by intermolecular hydrogen bonds, demonstrating the impact of molecular structure on physical properties (Polaske et al., 2009).

Chemical Properties Analysis

The chemical properties of piperazine-2,5-diones and their derivatives are characterized by their reactivity patterns, which include the ability to form hydrogen bonds and undergo various organic reactions. These properties are crucial for understanding how these compounds interact with other molecules and their potential applications in different chemical contexts. The synthesis and characterization of these compounds provide valuable insights into their chemical behavior and how they can be manipulated for specific purposes (Wells et al., 2012).

Applications De Recherche Scientifique

Molecular Solids and Conformational Analysis

Research into the structural properties and conformational analysis of piperazine-2,5-diones, closely related to the queried compound, highlights the impact of side chain substitution on molecular solids' conformations. The study by Polaske et al. (2009) discusses the synthesis and solid-state structures of xylylene-linked bis(piperazine-2,5-diones), revealing how intermolecular hydrogen bonds and side chain modifications influence the molecular conformation within crystals. This research aids in understanding the foundational principles of molecular engineering and the development of materials with specific properties (Polaske, Nichol, Szábo, & Olenyuk, 2009).

Synthesis and Hemostatic Activity

The synthesis and exploration of hemostatic activity within the series of 4-(het)aryl-4-oxobut-2-enoic acid derivatives, including compounds structurally related to the queried chemical, have been investigated by Pulina et al. (2017). This study synthesized new derivatives and assessed their influence on the blood coagulation system, finding compounds with significant hemostatic activity. It highlights a promising avenue for developing new therapeutic agents aimed at managing bleeding disorders (Pulina, Kozhukhar’, Kuznetsov, Rubtsov, & Starkova, 2017).

Luminescent Properties and Photo-induced Electron Transfer

Research into the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent, such as Gan et al. (2003), explores novel model compounds for potential applications in fluorescent probes and photovoltaic devices. The study demonstrates the influence of structural variations on the fluorescence quantum yields and the potential for photo-induced electron transfer processes, which are critical for designing efficient organic electronics and sensors (Gan, Chen, Chang, & Tian, 2003).

Organic Crystal Engineering

Wells et al. (2012) delve into the synthesis, crystal packing, and thermochemistry of piperazinediones derived from 2-amino-4,7-dialkoxyindan-2-carboxylic acids, offering insights into organic crystal engineering. This research showcases how specific structural modifications can influence crystal assembly and thermochemical properties, contributing to the broader field of material science and the development of novel crystalline materials with desired physical properties (Wells, Murigi, Nichol, Carducci, Selby, & Mash, 2012).

Propriétés

IUPAC Name |

1-butyl-4-[2-(1,3-dihydroisoindol-2-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O3/c1-2-3-13-25-14-15-27(24(30)23(25)29)21(18-9-5-4-6-10-18)22(28)26-16-19-11-7-8-12-20(19)17-26/h4-12,21H,2-3,13-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTDTWWFKFPLHRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCN(C(=O)C1=O)C(C2=CC=CC=C2)C(=O)N3CC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-butyl-4-[2-(1,3-dihydro-2H-isoindol-2-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-3-(4H-1,2,4-triazol-4-yl)propanamide](/img/structure/B5509727.png)

![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5509729.png)

![methyl 1-[2-methoxy-4-(methylthio)benzoyl]-4-piperidinecarboxylate](/img/structure/B5509747.png)

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(2-oxo-1(2H)-pyridinyl)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509771.png)

![(4aS*,7aR*)-1-(2-biphenylylmethyl)-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5509774.png)

![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-4-methylbenzohydrazide](/img/structure/B5509775.png)

![2-{3-[4-(2-methoxyphenyl)-1-piperidinyl]-3-oxopropyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5509782.png)

![1,3-dimethyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5509801.png)